H-Ile-OMe.HCl

Enzymatic polymerization Oligopeptide synthesis Carboxypeptidase Y

H-Ile-OMe.HCl (CAS 18598-74-8) is the definitive L-isoleucine building block for reproducible peptide synthesis. Its hydrochloride salt ensures a defined protonation state (pKa ≈ 7.6–7.8) governing coupling efficiency in mixed aqueous-organic solvents. Validated for CPDY-catalyzed oligomerization (PDI = 1.0), where hydrophilic esters fail entirely. Exhibits minimal monocyte-depleting capacity vs. L-leucine methyl ester, serving as an ideal negative control. Optical rotation ([α]²⁰/D +27.0±1°) enables direct stereochemical verification for chiral-sensitive receptor-targeting. Eliminate experimental variability from generic substitutions—order this specific methyl ester hydrochloride.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 18598-74-8
Cat. No. B555016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ile-OMe.HCl
CAS18598-74-8
Synonymsisoleucine methyl ester
isoleucine methyl ester hydrochloride
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)OC)N.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t5-,6-;/m0./s1
InChIKeyGGTBEWGOPAFTTH-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ile-OMe.HCl (CAS 18598-74-8): Definitive Procurement Guide for L-Isoleucine Methyl Ester Hydrochloride


H-Ile-OMe.HCl (L-Isoleucine methyl ester hydrochloride, CAS 18598-74-8) is a protected amino acid derivative where the carboxylic acid of L-isoleucine is esterified with methanol and presented as a stable hydrochloride salt . It possesses a molecular formula of C7H16ClNO2 (MW 181.66 g/mol) and appears as a white to off-white crystalline powder with a melting point of 96–100 °C and a specific optical rotation of [α]²⁰/D +27.0±1° (c=2% in H₂O) [1]. As a foundational building block in solution-phase and enzymatic peptide synthesis, this compound facilitates the incorporation of the chiral isoleucine residue into peptides while allowing for downstream C-terminal modification [2].

Procurement Risk Analysis: Why H-Ile-OMe.HCl Cannot Be Interchanged with Other Isoleucine Derivatives


Generic substitution of H-Ile-OMe.HCl with other L-isoleucine derivatives (e.g., the free amino acid H-Ile-OH or the ethyl ester H-Ile-OEt.HCl) introduces substantial experimental variability that compromises reproducibility in peptide synthesis and material science applications. The hydrochloride salt form of the methyl ester provides a specific protonation state (pKa ≈ 7.6–7.8 for the amino group in 20–80% ethanol-water mixtures) that directly influences solubility, reaction kinetics, and coupling efficiency [1]. Furthermore, the methyl ester moiety confers distinct hydrophobicity and enzymatic recognition properties compared to longer-chain alkyl esters; for instance, while both L-isoleucine methyl ester and L-leucine methyl ester serve as effective substrates for carboxypeptidase Y (CPDY)-catalyzed oligomerization, hydrophilic amino acid esters fail to yield any oligomer product under identical conditions [2]. The quantitative evidence presented in Section 3 delineates precisely where H-Ile-OMe.HCl demonstrates performance characteristics that are not merely interchangeable with its closest structural analogs.

Quantitative Differentiation Evidence: H-Ile-OMe.HCl Performance Metrics Against Comparators


Enzymatic Oligomerization: H-Ile-OMe.HCl as a CPDY Substrate Versus Hydrophilic Amino Acid Esters

In carboxypeptidase Y (CPDY)-catalyzed aminolysis reactions, H-Ile-OMe.HCl (L-isoleucine methyl ester) functions as an appropriate substrate, yielding oligopeptides with narrow polydispersity (PDI = 1.0). In direct contrast, hydrophilic amino acid esters produce no detectable oligomers under identical reaction conditions, establishing a categorical substrate selectivity barrier [1].

Enzymatic polymerization Oligopeptide synthesis Carboxypeptidase Y

Chiral Purity: Optical Rotation of H-Ile-OMe.HCl Versus D-Isomer and Racemic Alternatives

H-Ile-OMe.HCl exhibits a specific optical rotation of [α]²⁰/D +27.0±1° (c=2% in H₂O) . This value serves as a quantitative benchmark for verifying the (2S,3S) stereochemical configuration. The D-isomer (D-isoleucine methyl ester hydrochloride, CAS 167223-42-9) possesses a rotation of approximately −27°, while racemic or epimeric mixtures (e.g., containing D-allo-isoleucine) would yield intermediate or altered values . Procurement of material with optical rotation outside the specified range directly indicates stereochemical contamination that would compromise chiral integrity in asymmetric synthesis.

Chiral purity Stereochemical integrity Peptide synthesis

Protonation Constant Differentiation: H-Ile-OMe.HCl Solvation Behavior in Ethanol-Water Mixtures

Potentiometric determination of stoichiometric protonation constants (log K) for 15 α-amino acid esters reveals that H-Ile-OMe.HCl exhibits a log K value of approximately 7.6–7.8 in 20–80% (v/v) ethanol-water mixtures at 25°C and 0.1 M NaCl ionic strength [1]. While absolute log K values differ among esters (e.g., L-leucine methyl ester, L-valine methyl ester, L-phenylalanine methyl ester), the linear decrease in log K with increasing ethanol content is a shared solvent-dependent trend across this class [1]. This data provides a quantitative reference for predicting protonation state and solubility in mixed solvent systems, informing formulation and reaction medium selection.

Protonation constant Solvation Potentiometric titration

Biological Activity Divergence: H-Ile-OMe.HCl Versus L-Leucine Methyl Ester in Monocyte Depletion Assays

In human peripheral blood mononuclear cell (PBMC) assays, L-leucine methyl ester (Leu-OMe) demonstrates potent monocyte-depleting activity with concomitant suppression of natural killer (NK) cell activity, whereas L-isoleucine methyl ester (H-Ile-OMe.HCl) exhibits minimal monocyte-depleting capacity and does not inhibit NK activity, thereby permitting lymphokine-activated killer (LAK) cell activation at high cell density [1]. The rank order of potency for activating leucine uptake in anterior-middle brush border membrane vesicles is: L-leucine methyl ester > L-phenylglycine methyl ester > L-methionine methyl ester > L-phenylalanine methyl ester > L-norleucine methyl ester >> L-isoleucine methyl ester [2].

Immunomodulation Monocyte depletion LAK cell activation

Validated Application Scenarios for H-Ile-OMe.HCl Based on Quantitative Evidence


Enzymatic Synthesis of Narrow-Dispersity Oligopeptides via Carboxypeptidase Y Catalysis

Based on the demonstrated substrate suitability for CPDY-catalyzed oligomerization (yielding oligopeptides with PDI = 1.0) and the categorical failure of hydrophilic amino acid esters to produce oligomers, H-Ile-OMe.HCl is the preferred isoleucine building block for researchers employing exopeptidase-mediated polymerization to generate self-assembling peptide materials with precisely controlled molecular weight distributions [1].

Chiral Integrity-Sensitive Peptide Synthesis Requiring Verified (2S,3S) Stereochemistry

The quantifiable optical rotation specification ([α]²⁰/D +27.0±1°) enables direct verification of stereochemical purity prior to use. Laboratories synthesizing stereochemically defined peptides, particularly those targeting biological receptors with stringent chiral recognition requirements, should procure material meeting this specification to avoid contamination by D-isomer or D-allo-isoleucine epimers that would compromise downstream biological activity .

Immunological Studies Requiring LAK Cell Activation Without Monocyte Depletion

In contrast to L-leucine methyl ester, which potently depletes monocytes and suppresses NK activity, H-Ile-OMe.HCl exhibits minimal monocyte-depleting capacity while preserving NK cell function, thereby permitting LAK cell activation at high cell density. This differential biological activity makes H-Ile-OMe.HCl the appropriate negative control or inactive comparator in immunomodulation studies where monocyte preservation is essential [2].

Mixed-Solvent Reaction Optimization Using Predicted Protonation States

The determined protonation constant (log K ≈ 7.6–7.8 in 20–80% ethanol-water) provides a quantitative basis for predicting the amine group's availability in mixed aqueous-organic solvent systems. Formulators and synthetic chemists can leverage this data to select solvent conditions that optimize the free base fraction for coupling reactions or modulate solubility characteristics in pharmaceutical intermediate preparation [3].

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